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Compound of Interest

Compound Name:
5-Fluoro-3-methoxyquinolin-2(1H)-

one

Cat. No.: B13688886

Get Quote

Executive Summary
This technical guide provides an in-depth spectroscopic analysis of 5-Fluoro-3-
methoxyquinolin-2(1H)-one (CAS: 3035280-33-9).[1] As a specific derivative of the quinolin-

2(1H)-one scaffold, this molecule integrates a fluorine atom at the C5 position and a methoxy

group at the C3 position.[1] These substituents significantly alter the electronic environment of

the heterocyclic core, necessitating a specialized approach to structural elucidation.[1]

This guide is designed for medicinal chemists and analytical scientists. It synthesizes data from

structural analogues and fundamental spectroscopic principles to establish a robust

characterization framework.[1]

Structural Context & Tautomerism
Before interpreting spectra, it is critical to understand the tautomeric equilibrium.

Dominant Form: In polar aprotic solvents (DMSO-

, DMF-
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) and solid state, the amide (lactam) tautomer predominates over the enol (lactim) form.[1]

Substituent Effects:

3-Methoxy: Electron-donating group (EDG) by resonance; affects C3 and C2 signals.[1]

5-Fluoro: Electron-withdrawing group (EWG) by induction; creates significant spin-spin

coupling (

,

) patterns, particularly affecting the H4 and H6 protons.[1]

Molecular Connectivity Diagram (Graphviz)
The following diagram illustrates the atom numbering and key scalar couplings expected in

NMR.[1]

5-Fluoro-3-methoxyquinolin-2(1H)-one Structure
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Caption: Atom numbering and diagnostic spin-spin coupling networks involving the 5-Fluorine

substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the 5-Fluorine atom breaks the symmetry of the benzenoid ring and

introduces characteristic splitting.[1]

H NMR Data (Predicted in DMSO- )
The following table outlines the expected chemical shifts (

) and multiplicity.
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Position Proton (ppm) Multiplicity Coupling
(Hz)

Diagnostic
Note

1 NH 11.8 - 12.2 br s -

Exchangeabl

e with

.[1] Broad

due to

quadrupole

broadening

from

.

4 H-4 7.60 - 7.80 d or s

Diagnostic

singlet in

non-

fluorinated

analogs;

here, likely a

doublet due

to through-

space (peri)

coupling with

F5.

6 H-6 7.00 - 7.15 dd or m ,

Ortho to

Fluorine.[1]

Complex

splitting

pattern.

7 H-7 7.30 - 7.45 td or m ,
Meta to

Fluorine.

8 H-8 7.20 - 7.35 d

Para to

Fluorine

(weak F

coupling).[1]
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3-OMe 3.80 - 3.95 s -

Strong

singlet.

Distinctive of

3-methoxy

enol ethers.

[1]

C NMR Data (Predicted in DMSO- )
Carbon-13 spectra will exhibit significant C-F coupling.[1]

Carbon Type (ppm)

Splitting (

)

Assignment
Logic

C2 C=O 156.0 - 158.0 s (or weak d)
Amide carbonyl.

[1]

C5 C-F 158.0 - 162.0
d (

Hz)

Diagnostic:

Large coupling

constant;

intensity may be

low due to lack of

NOE.[1]

C3 C-OMe 146.0 - 149.0
d (

Hz)

Deshielded by

oxygen.[1]

C4 CH 118.0 - 122.0
d (

Hz)
Coupled to F5.[1]

C8a Cq 135.0 - 138.0 s Ring junction.[1]

C4a Cq 110.0 - 115.0
d (

Hz)

Ring junction

ortho to F.

OMe 59.0 - 61.0 s
Methoxy carbon.

[1]
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F NMR
Chemical Shift:

to

ppm (relative to

).[1]

Pattern: Multiplet (dd) due to coupling with H6 and H7.

Mass Spectrometry (MS)
The fragmentation pattern of 3-methoxyquinolin-2-ones is distinct due to the stability of the

quinolone core and the lability of the methoxy group.[1]

Fragmentation Pathway
Ionization Mode: ESI+ (

) or EI (

).[1] Molecular Formula:

Exact Mass: 193.05[1]
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Fragment Ion (

)
Loss

Proposed
Structure/Mechanism

193/194 / Molecular Ion.

178 (15)

Loss of methyl radical from

methoxy group.[1] Generates a

radical cation on Oxygen.

165 (28)
Loss of carbonyl (common in

cyclic amides/quinolones).[1]

150 Sequential loss.

145 (20)

Diagnostic: Loss of HF from

the

fragment, characteristic of

fluoro-aromatics with adjacent

protons.[1]

MS Fragmentation Logic (Graphviz)[1]

Molecular Ion [M+H]+
m/z 194

[M+H - CH3]+
m/z 179

(Demethylation)

-CH3 (15)

[M+H - CO]+
m/z 166

(Ring Contraction)

-CO (28)

[M+H - HF]+
m/z 174

(Fluorine Loss)

-HF (20)

[M+H - CH3 - CO]+
m/z 151

-CO
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Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway. The loss of HF is specific to the fluorinated

scaffold.[1]

Infrared (IR) Spectroscopy
IR data is useful for confirming the lactam (amide) state versus the lactim (enol) state.[1]

Amide Carbonyl (

): 1640 – 1665 cm

.[1] (Strong). If the enol form were dominant, this band would be absent, replaced by C=N
and broad O-H.

NH Stretch (

): 3100 – 3250 cm

.[1] (Broad, often multiple bands due to H-bonding).[1]

C-F Stretch: 1200 – 1250 cm

.[1] (Strong).

C-O Stretch (Methoxy): 1050 – 1150 cm

.[1]

Experimental Protocols
To ensure high-quality data acquisition, the following protocols are recommended.

NMR Sample Preparation
Solvent Choice: Use DMSO-

(99.9% D) rather than

.[1]
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Reasoning: Quinolin-2-ones have poor solubility in chloroform.[1] DMSO also sharpens

the exchangeable NH proton signal, making it visible and integrable.[1]

Concentration: 5–10 mg of sample in 0.6 mL solvent.

Tube: 5mm high-precision NMR tube.

Acquisition:

Run a standard proton (

) with 16 scans.[1]

Run a fluorine (

) coupled and decoupled to verify the F-H connectivity.[1]

LC-MS Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

Mobile Phase:

A: Water + 0.1% Formic Acid.[1]

B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 320 nm (Quinolones absorb strongly in the UV-A region).[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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